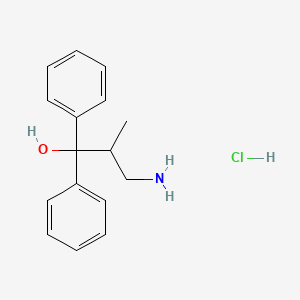

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

Description

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is a tertiary amine hydrochloride salt characterized by two phenyl groups at the C1 position, a methyl group at C2, and an amino group at C3 of the propanol backbone. The methyl group introduces steric hindrance, which may influence receptor binding kinetics and metabolic stability. As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, a common feature in pharmaceutical derivatives for enhanced bioavailability .

Properties

CAS No. |

33887-05-7 |

|---|---|

Molecular Formula |

C16H20ClNO |

Molecular Weight |

277.79 g/mol |

IUPAC Name |

3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |

InChI Key |

OGVDEACSYKRHQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Related CAS |

33860-73-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride primarily involves the introduction of an amino group onto a diphenyl-substituted propanol framework. Two main synthetic strategies have been documented:

Reductive Amination of Ketone Precursor

The compound can be synthesized by reductive amination of 2-methyl-1,1-diphenylpropan-1-one (a ketone) with ammonia or a primary amine source. This reaction typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the imine intermediate to the corresponding amine. Subsequent treatment with hydrochloric acid converts the free amine to its hydrochloride salt.Hydrogenation of Alcohol Precursor in Presence of Catalyst

Another method involves the reaction of 2-methyl-1,1-diphenylpropan-1-ol with ammonia or amines under catalytic hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) facilitate the amination process under hydrogen gas pressure. This method is often performed in alcoholic solvents like ethanol or methanol to improve solubility and reaction kinetics. The final product is isolated as the hydrochloride salt by acidification.

Industrial Production Methods

Industrial-scale synthesis adapts the above methods with process intensification techniques to improve yield, purity, and throughput:

Continuous Flow Reactors:

Large-scale production often employs continuous flow hydrogenation reactors that maintain controlled temperature, pressure, and catalyst contact time, enabling consistent product quality.Catalyst Optimization:

Robust catalysts such as Pd/C or multimetallic catalysts (e.g., Cu/Ni, Al/Ni) are used under high-pressure hydrogen to maximize conversion efficiency.Purification Techniques:

Post-reaction purification involves recrystallization or chromatographic methods to achieve pharmaceutical-grade purity. Vacuum distillation or rectification may be applied to remove residual solvents or unreacted starting materials.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-methyl-1,1-diphenylpropan-1-one + ammonia or primary amine + NaBH4 or LiAlH4 | Reductive amination to form 3-amino-2-methyl-1,1-diphenylpropan-1-ol |

| 2 | Hydrochloric acid (HCl) | Conversion of free amine to hydrochloride salt |

| 3 | Solvent: ethanol or methanol; Catalyst: Pd/C | Catalytic hydrogenation under H2 gas (pressure ~1-3 MPa), temperature 25-100°C |

| 4 | Purification by recrystallization or chromatography | Isolation of pure 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride |

This procedure can be adapted for scale-up with continuous flow hydrogenation reactors and optimized catalyst systems.

Mechanistic Insights

The key step in the preparation is the formation of the amino group on the carbon adjacent to the diphenyl-substituted carbon:

Reductive Amination Mechanism:

The ketone reacts with ammonia or amine to form an imine intermediate. The reducing agent then donates hydride ions to reduce the imine to the corresponding amine.Catalytic Hydrogenation Mechanism:

Under hydrogen gas and catalyst presence, the hydroxyl group or carbonyl precursor undergoes amination via hydrogen addition and substitution, facilitated by metal surface catalysis.

The amino group’s presence allows hydrogen bonding and ionic interactions, which are crucial for the compound’s biological activity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 2-methyl-1,1-diphenylpropan-1-one, NH3, NaBH4 or LiAlH4 | Room temp to mild heating; inert atmosphere | High selectivity; well-established | Sensitive to moisture; hazardous reagents |

| Catalytic Hydrogenation | 2-methyl-1,1-diphenylpropan-1-ol, NH3, Pd/C catalyst, H2 gas | 25-100°C; 1-3 MPa H2 pressure | Scalable; continuous flow possible | Requires high-pressure equipment |

| Industrial Continuous Flow | Same as hydrogenation | Controlled flow, temp, pressure | High throughput; reproducible | High capital investment |

Research Findings and Notes

The compound’s synthesis is well-documented in chemical supply catalogs and research chemical databases, confirming the reproducibility of these methods.

Industrial methods emphasize catalyst recycling and process efficiency, with yields typically exceeding 75% and purity above 99% after purification.

The compound’s unique structure, particularly the two phenyl groups on the same carbon, influences its chemical reactivity and biological interactions, making the preparation method critical for retaining stereochemical and functional integrity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

Synthesis and Reagent Use

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as:

- Reactions : It participates in substitution reactions that can yield substituted amines or alcohols.

- Oxidation : Under specific conditions, it can be oxidized to produce ketones or aldehydes.

This versatility makes it a valuable reagent in organic chemistry laboratories for synthesizing pharmaceuticals and other specialty chemicals.

Data Table: Chemical Reactions Involving 1,1-Diphenyl-2-methyl-3-aminopropanol Hydrochloride

| Reaction Type | Products Formed | Conditions Needed |

|---|---|---|

| Substitution | Various substituted amines | Varies depending on nucleophile |

| Oxidation | Ketones/Aldehydes | Oxidizing agents (e.g., KMnO4) |

| Reduction | Alcohols | Reducing agents (e.g., LiAlH4) |

Research has indicated that 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride exhibits potential biological activities . Studies focus on its effects on:

- Cellular Processes : Investigations into how this compound influences cellular mechanisms and enzyme functions are ongoing.

- Therapeutic Potential : There is significant interest in exploring its role in drug development, particularly regarding its interaction with specific biological targets.

Case Study: Enzyme Interaction

A study examined the impact of 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride on specific enzyme activities. The results indicated that the compound could inhibit certain enzymes linked to disease pathways, suggesting its potential as a therapeutic agent. This aligns with findings where similar compounds have shown efficacy against various biological targets.

Drug Development

The compound is under investigation for its therapeutic applications , particularly in the development of new drugs. Its unique structural properties allow it to interact with biological systems effectively, making it a candidate for:

- Antitussive Agents : Research has highlighted its potential use in cough relief formulations due to its pharmacological properties .

Data Table: Therapeutic Applications Explored

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Antitussive | Cough relief | Efficacy and safety profiles |

| Antimicrobial | Infection treatment | Mechanisms of action against pathogens |

| Antitumor | Cancer therapy | Effects on tumor cell lines |

Industrial Applications

In the industrial sector, 1,1-diphenyl-2-methyl-3-aminopropanol hydrochloride is utilized as an intermediate in the production of specialty chemicals. Its ability to act as a precursor for various chemical syntheses makes it valuable for manufacturing processes in pharmaceutical industries.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Physicochemical Properties

- Lipophilicity: The diphenyl groups in the target compound result in higher logP values compared to analogs like 1-amino-3-(3-methoxyphenoxy)-2-propanol HCl, where the methoxyphenoxy group introduces polarity .

- Solubility: Hydrochloride salts generally enhance water solubility. However, 1,3-bis[(1-methylethyl)amino]propan-2-ol diHCl achieves even greater solubility due to its dual protonation sites .

Pharmacological and Therapeutic Implications

- Receptor Binding: The bromophenyl and dimethyl groups in 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine HCl could favor interactions with hydrophobic enzyme pockets, differing from the target compound’s phenyl-methyl-amino motif .

- Safety Profiles : While hydrochloride salts commonly share irritancy risks (e.g., skin/eye irritation per and ), the diphenyl groups in the target compound may introduce unique toxicity concerns, such as hepatotoxicity, requiring further study .

Biological Activity

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is CHClNO, with a molecular weight of approximately 291.79 g/mol. The compound features two phenyl groups attached to a central carbon atom, a methyl group, and an amino group. The hydrochloride form enhances its solubility in water, facilitating its use in various biological studies and applications .

The biological activity of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Hydrophobic Interactions : The phenyl groups participate in hydrophobic interactions, which are crucial for the compound's binding affinity to various receptors and enzymes .

These interactions may affect cellular pathways related to neurotransmission and metabolic processes.

Biological Activities

- CNS Activity : Research indicates that this compound exhibits notable effects on the central nervous system (CNS). It has been studied for its potential neuroprotective properties and ability to modulate neurotransmitter systems .

- Enzyme Interaction : Studies have shown that 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride interacts with enzymes involved in metabolic pathways, potentially altering their activity .

- Pharmacological Potential : Ongoing research is exploring its therapeutic applications in treating neurological disorders and other conditions influenced by neurotransmitter dynamics .

Comparison with Similar Compounds

The following table outlines the structural similarities and differences between 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1-Diphenyl-2-methyl-3-amino-propanol | CHNO | Lacks the hydrochloride salt; similar activity |

| 1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride | CHClNO | More complex structure; broader applications |

| 1,1-Diphenylpropanol | CHO | Lacks amino group; primarily used as solvent |

The presence of both amino and phenyl groups in 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride contributes to its distinct pharmacological properties compared to simpler derivatives .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases .

- Antidepressant Activity : In animal models, the compound showed antidepressant-like effects, possibly through modulation of serotonin pathways. This finding warrants further investigation into its role as a therapeutic agent for depression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride?

- Methodological Answer : A common approach involves the condensation of substituted phenyl groups with aminopropanol precursors. For example, highlights the synthesis of structurally related aminochloropropanes using potassium phthalimide to protect reactive amino groups during intermediate steps . Similarly, lists analogous compounds (e.g., 1-(dibenzylamino)-3-phenyl-2-propanol hydrochloride) synthesized via nucleophilic substitution or reductive amination, suggesting that stepwise functional group protection (e.g., phthalimide or benzyl groups) may mitigate instability caused by reactive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. and emphasize the use of impurity profiling (e.g., dihydrochloride salts or hydroxylated byproducts) via HPLC with UV detection, while H/C NMR can confirm stereochemistry and substituent positions . Mass spectrometry (MS) is recommended for verifying molecular weight.

Q. What solubility considerations are essential for experimental design?

- Methodological Answer : The hydrochloride salt form enhances water solubility, as noted in for analogous compounds. For in vitro assays, prepare stock solutions in deionized water or buffered saline (pH 4–6) to prevent precipitation. For organic-phase reactions, dimethyl sulfoxide (DMSO) or ethanol is suitable, but confirm compatibility with downstream applications .

Advanced Research Questions

Q. How can instability during synthesis due to proximity of reactive functional groups be addressed?

- Methodological Answer : identifies instability challenges in aminochloropropanes, where competing reactions (e.g., intramolecular cyclization) may occur. To mitigate this, use orthogonal protecting groups (e.g., tert-butoxycarbonyl (Boc) for amines) or low-temperature conditions (<0°C) during critical steps like alkylation or amination . Kinetic monitoring via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy can help optimize reaction progress.

Q. How can computational methods resolve contradictions in spectroscopic data or reaction outcomes?

- Methodological Answer : describes the ICReDD initiative, which integrates quantum chemical calculations (e.g., density functional theory (DFT)) to predict reaction pathways and intermediate stability. For example, DFT can model steric hindrance between diphenyl and methyl groups in the target compound, explaining unexpected regioselectivity in alkylation steps. Experimental data can be cross-validated with computed NMR chemical shifts or reaction energy profiles .

Q. What strategies control polymorphism in hydrochloride salts during crystallization?

- Methodological Answer : highlights crystalline form studies for structurally related compounds, where solvent polarity and cooling rates dictate polymorph formation. For 1,1-diphenyl derivatives, use polar aprotic solvents (e.g., acetonitrile) with slow evaporation to favor thermodynamically stable forms. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are essential for polymorph identification .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer : recommends a feedback loop combining experimental design (e.g., Design of Experiments (DoE)) and computational reaction path searches. For example, vary parameters like temperature, solvent ratio, and catalyst loading in a fractional factorial design, then apply machine learning to identify optimal conditions. This approach reduced development time by >50% in analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.